molecular formula C10H16O B13909472 trans-1(7),8-p-Menthadien-2-ol CAS No. 21391-84-4

trans-1(7),8-p-Menthadien-2-ol

Cat. No.: B13909472
CAS No.: 21391-84-4
M. Wt: 152.23 g/mol
InChI Key: PNVTXOFNJFHXOK-ZJUUUORDSA-N
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Description

trans-1(7),8-p-Menthadien-2-ol: is an organic compound with the molecular formula C10H16O . It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as trans-p-Mentha-1(7),8-dien-2-ol and 2S,4R-p-Mentha-1(7),8-dien-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1(7),8-p-Menthadien-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of geraniol or nerol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants such as Mentha species, followed by purification processes like distillation and chromatography . The compound can also be synthesized on a larger scale using chemical methods similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: trans-1(7),8-p-Menthadien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-1(7),8-p-Menthadien-2-ol is used as a precursor for the synthesis of various flavor and fragrance compounds. It is also studied for its potential as a chiral building block in organic synthesis .

Biology: In biological research, this compound is investigated for its antimicrobial and antioxidant properties. It is often tested against various bacterial and fungal strains to evaluate its effectiveness as a natural preservative .

Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its use in aromatherapy and as an anti-inflammatory agent. It is also studied for its potential role in pain relief and respiratory treatments .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics , personal care products , and cleaning agents due to its pleasant aroma and potential antimicrobial properties .

Mechanism of Action

The mechanism of action of trans-1(7),8-p-Menthadien-2-ol involves its interaction with cell membranes and enzymes . The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in oxidative stress , thereby exerting its antioxidant effects .

Comparison with Similar Compounds

  • cis-p-Mentha-1(7),8-dien-2-ol
  • p-Mentha-1(7),8-dien-2-ol
  • 2,8-p-Menthadien-1-ol

Comparison: trans-1(7),8-p-Menthadien-2-ol is unique due to its trans configuration , which can influence its chemical reactivity and biological activity . Compared to its cis isomer , the trans form may exhibit different stereochemical properties and interaction with biological targets .

Properties

CAS No.

21391-84-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1

InChI Key

PNVTXOFNJFHXOK-ZJUUUORDSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=C)[C@H](C1)O

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O

Origin of Product

United States

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